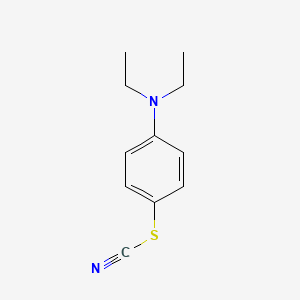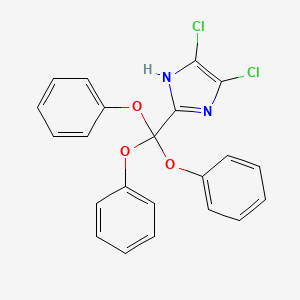
4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a triphenoxymethyl group attached to the imidazole ring, making it a unique and potentially valuable chemical in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of an imidazole derivative followed by the introduction of the triphenoxymethyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product in high purity. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in dechlorinated imidazole compounds.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Another chlorinated heterocyclic compound with similar structural features.
4,5-Dichloro-2-(4-chlorophenoxy)-phenol: A compound with similar chlorination and phenoxy groups.
Uniqueness
4,5-Dichloro-2-(triphenoxymethyl)-1H-imidazole is unique due to the presence of the triphenoxymethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
64736-50-1 |
|---|---|
Fórmula molecular |
C22H16Cl2N2O3 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(triphenoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C22H16Cl2N2O3/c23-19-20(24)26-21(25-19)22(27-16-10-4-1-5-11-16,28-17-12-6-2-7-13-17)29-18-14-8-3-9-15-18/h1-15H,(H,25,26) |
Clave InChI |
FRTJWBDOJYFSGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(C2=NC(=C(N2)Cl)Cl)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
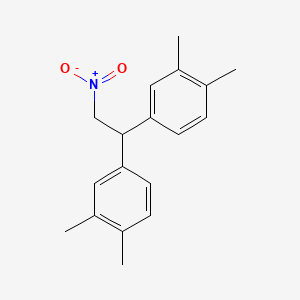

silane](/img/structure/B14506638.png)
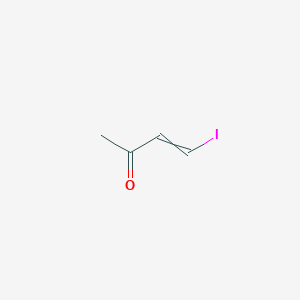

![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
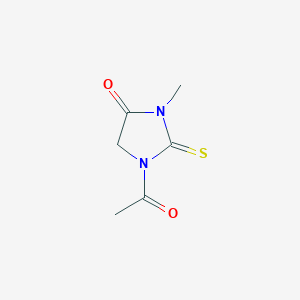
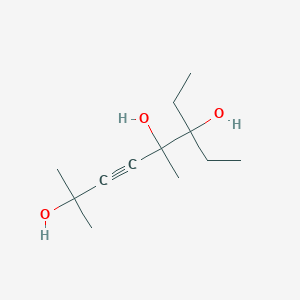
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)
